molecular formula C10H22N2O B13335963 1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol

1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13335963
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: HNPVWUBOGQSLIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol is a complex organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a methylaminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with methylamine and formaldehyde under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and advanced purification techniques to isolate the compound effectively.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methylaminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    N-Methylcyclopentylamine: A related compound with a methylamino group attached to the cyclopentane ring.

Uniqueness: 1-((Methyl(2-(methylamino)ethyl)amino)methyl)cyclopentan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H22N2O

Molekulargewicht

186.29 g/mol

IUPAC-Name

1-[[methyl-[2-(methylamino)ethyl]amino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H22N2O/c1-11-7-8-12(2)9-10(13)5-3-4-6-10/h11,13H,3-9H2,1-2H3

InChI-Schlüssel

HNPVWUBOGQSLIH-UHFFFAOYSA-N

Kanonische SMILES

CNCCN(C)CC1(CCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.